N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
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Overview
Description
N-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, commonly known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective glucocorticoid receptor agonists (SEGRAs), which have been shown to have anti-inflammatory and immunomodulatory effects.
Mechanism of Action
Compound A exerts its effects by selectively binding to and activating the glucocorticoid receptor (GR), a nuclear receptor that regulates gene expression. By activating the GR, Compound A can modulate the expression of a variety of genes involved in inflammation and immune response, leading to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, the inhibition of leukocyte migration, and the induction of apoptosis in immune cells. These effects contribute to its anti-inflammatory and immunomodulatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound A is its selectivity for the glucocorticoid receptor, which minimizes off-target effects. However, like all drugs, Compound A has limitations in terms of its efficacy and safety. Further research is needed to fully understand these limitations and to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on Compound A. One area of interest is the development of new N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide with improved efficacy and safety profiles. Another area of interest is the investigation of the potential of Compound A as a therapeutic agent in other diseases, such as cancer. Additionally, further research is needed to fully elucidate the mechanisms underlying its anti-inflammatory and immunomodulatory effects, which could lead to the development of new therapeutic strategies.
Synthesis Methods
Compound A can be synthesized by a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-(4-isopropylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the desired compound.
Scientific Research Applications
Compound A has been extensively studied for its potential therapeutic applications in a variety of diseases, including inflammatory bowel disease, rheumatoid arthritis, and asthma. It has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)13-5-7-15(8-6-13)22-11-16(21)23-20-17(18)14-4-3-9-19-10-14/h3-10,12H,11H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIAVBVVGZVRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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